2-Amino-1-benzylethylphosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
59590-70-4 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
(1-amino-3-phenylpropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
InChI Key |
CLNVFNPGMUAOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)P(=O)(O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodological Innovations for 2 Amino 1 Benzylethylphosphonic Acid
Stereoselective Synthesis Approaches to Phosphonic Acid Derivatives
The creation of stereochemically pure α-aminophosphonic acids and their derivatives can be achieved through several primary strategies, including carbon-phosphorus (C-P), carbon-carbon (C-C), and carbon-nitrogen (C-N) bond formations. nih.gov The Pudovik reaction, which involves the nucleophilic addition of phosphites to imines, is a cornerstone for C-P bond formation in the synthesis of α-aminophosphonates. nih.gov
Enantioselective Methodologies (e.g., Hydrolytic Kinetic Resolution)
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various approaches have been developed for the synthesis of optically active α-aminophosphonates. mdpi.com
One notable method is hydrolytic kinetic resolution (HKR) . This technique has been successfully applied to substrates containing both fluorine and phosphonate (B1237965) functionalities. For instance, the HKR of 1,1-difluoro-3,4-epoxy-butylphosphonate using a chiral salen-Co complex as a catalyst yielded enantiomerically enriched diols with up to 99% enantiomeric excess (ee). acs.org This demonstrates the potential of HKR for creating chiral phosphonate building blocks.
Another powerful enantioselective strategy involves the use of chiral catalysts. For example, chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts have been used to catalyze the α-amidoalkylation of dimethyl phosphite (B83602) with 1-(N-acylamino)alkyltriphenylphosphonium salts, affording α-aminophosphonates in high yields (up to 98%) and with high enantioselectivity (up to 92% ee). nih.gov
Enzymatic kinetic resolution has also been employed to obtain pure enantiomers of α-aminoalkylphosphonic acids and their esters. Penicillin G acylase can resolve racemic mixtures, providing the corresponding enantiomers with high ee values, although the maximum theoretical yield for this approach is 50%. nih.gov
The table below summarizes key findings in enantioselective synthesis of phosphonic acid derivatives.
| Method | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Catalytic α-amidoalkylation | Chiral quinine- or hydroquinine-derived quaternary ammonium salts | 1-(N-acylamino)alkyltriphenylphosphonium salts and dimethyl phosphite | α-Aminophosphonates | Up to 98 | Up to 92 |
| Hydrolytic Kinetic Resolution | Chiral salen-Co complex | 1,1-difluoro-3,4-epoxy-butylphosphonate | Enantiomerically enriched diols | 69-70 | 99 |
| Enzymatic Kinetic Resolution | Penicillin G acylase | Racemic α-aminoalkylphosphonic acids and esters | Enantiomerically pure α-aminoalkylphosphonic acids and esters | Max 50 | High |
Diastereoselective Synthesis Techniques
Diastereoselective synthesis is another critical approach for controlling stereochemistry, often by using a chiral auxiliary or substrate. The Pudovik reaction, involving the addition of phosphites to chiral imines, is a widely used method. nih.govtandfonline.com
A common strategy involves the use of chiral imines derived from chiral amines or aldehydes. For instance, the addition of phosphites to imines derived from chiral amines can lead to the formation of α-aminophosphonates with good diastereoselectivity. nih.gov Similarly, chiral N-sulfinylimines, such as Ellman's auxiliary, have proven effective in inducing high stereoselectivity in the synthesis of both α- and β-aminophosphinates. nih.gov
Intramolecular versions of the Pudovik reaction have also been shown to be highly stereospecific. Cyclization reactions can create 1,4,2-oxazaphosphorine rings with excellent diastereoselectivity (ee > 98%), establishing a new chiral center with a specific configuration. tandfonline.com
Seebach and colleagues described a diastereoselective synthesis starting from L-threonine, although the Michaelis-Arbuzov-type reaction in this specific sequence did not show significant stereoselectivity. mdpi.com In contrast, a diastereoselective transformation of a trans-4-hydroxy-L-proline derivative into its phosphonic analogue has been reported. nih.gov
The following table highlights different diastereoselective approaches.
| Method | Chiral Source | Reactants | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Pudovik Reaction | Chiral imine | Chiral imine and dialkyl phosphite | α-Aminophosphonate | Varies |
| Intramolecular Pudovik Reaction | Chiral precursor | Chlorophosphites and imino group | 1,4,2-Oxazaphosphorine | > 98% ee |
| Nucleophilic Addition | (S)-N-(tert-butanesulfinyl)imines | Ethyl (1,1-diethoxyethyl)methylphosphinate and (S)-N-(tert-butanesulfinyl)imines | β-Aminophosphinates | > 95% ee |
| Transformation of Amino Acid | L-threonine derivative | L-threonine derivative | N-protected phosphonodiester | ~1:1 mixture |
Functional Group Interconversions and Phosphonic Acid Moiety Formation
The synthesis of the final phosphonic acid often requires the hydrolysis or dealkylation of a phosphonate ester precursor. nih.gov The formation of the crucial P-C bond is a key step in the synthesis of these molecules. mdpi.com
Phosphonate Hydrolysis and Dealkylation Protocols (e.g., Bromotrimethylsilane-Mediated)
The conversion of phosphonate esters to phosphonic acids is a fundamental step. While hydrolysis can be achieved under acidic or basic conditions, these methods can sometimes be harsh. nih.gov For example, refluxing with concentrated hydrochloric acid for an extended period is effective but not considered a "gentle" method. nih.gov
A milder and widely used alternative is the use of silyl (B83357) halides, such as bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). These reagents facilitate the cleavage of the ester's C-O bond. nih.gov The reaction with TMSBr is a common method for dealkylating dialkyl phosphonates to yield the corresponding phosphonic acid.
P-C Bond Formation Strategies in Complex Architectures
The formation of the phosphorus-carbon bond is central to the synthesis of phosphonic acids. The Arbuzov reaction and the Pudovik reaction are two of the most important methods for creating this bond. mdpi.comnih.gov
The Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. In the context of α-aminophosphonate synthesis, a key step can involve the radical halogenation of a precursor followed by an Arbuzov reaction with trimethylphosphite to introduce the phosphonate group. mdpi.com
The Pudovik reaction, as previously mentioned, involves the addition of a dialkyl phosphite to an imine. nih.gov This reaction is highly versatile and can be adapted for stereoselective synthesis. A related multicomponent reaction is the Kabachnik-Fields reaction , where a ketone, an amine, and a dialkyl phosphite react to form an α-aminophosphonate. mdpi.commdpi.com
Amino Functionality Introduction and Modification
The amino group is a defining feature of 2-amino-1-benzylethylphosphonic acid. Its introduction can be achieved at various stages of the synthesis.
In methods like the Pudovik and Kabachnik-Fields reactions, the amino group is incorporated directly through the use of an amine or by forming an imine intermediate. mdpi.comnih.gov
Another approach involves the functionalization of existing molecules. For example, the diastereoselective electrophilic amination of phosphonoglycine equivalents can be used to introduce the amino group. nih.gov Furthermore, the reduction of azides is a reliable method for forming primary amines. For instance, N-Boc-protected 2,3-diaminopropylphosphonates can be synthesized from an aziridine (B145994) precursor via a ring-opening reaction with trimethylsilyl (B98337) azide (B81097), followed by reduction of the resulting azide group. nih.gov
Green Chemistry Principles and Sustainable Synthesis Methodologies
The development of synthetic routes for this compound and related α-aminophosphonates has increasingly focused on the incorporation of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Sustainable synthesis methodologies for this class of compounds often revolve around improving the efficiency and environmental profile of classic reactions like the Kabachnik-Fields reaction, a cornerstone in the formation of α-aminophosphonates.
The core of the Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. Green approaches to this reaction focus on several key areas: the use of environmentally benign catalysts, the reduction or elimination of organic solvents, and the application of alternative energy sources to drive the reaction.
Catalyst-Free and Solvent-Free Approaches:
A significant advancement in the sustainable synthesis of α-aminophosphonates is the development of catalyst-free and solvent-free reaction conditions. researchgate.net By eliminating the need for a catalyst, these methods avoid the potential toxicity and disposal issues associated with many traditional catalysts. nih.gov Conducting the reaction in the absence of a solvent, or in a neat mixture of the reactants, significantly reduces the generation of volatile organic compounds (VOCs), which are major contributors to air pollution.
These solvent-free approaches often provide benefits such as simplified work-up procedures, reduced reaction times, and high product yields. sci-hub.se The reaction of an amine, an aldehyde or ketone, and a phosphite can often be achieved by simply mixing the components at room temperature or with gentle heating, leading to the formation of the desired α-aminophosphonate with high atom economy. researchgate.net
Mechanochemical Synthesis:
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green tool for the synthesis of α-aminophosphonates. acs.org Typically performed in a ball mill, this technique can lead to significantly faster reaction rates compared to traditional solution-based methods. The high-energy collisions between the milling balls and the reactants can overcome activation energy barriers without the need for high temperatures or solvents.
For the synthesis of derivatives of this compound, a mechanochemical approach using ball milling in the presence of a catalyst like potassium dihydrogen phosphate (B84403) (KH₂PO₄) has been described as a room-temperature method. smolecule.com This technique can result in a tenfold increase in the reaction rate compared to conventional stirred-tank reactors, a phenomenon attributed to enhanced mass transfer and localized heating effects. smolecule.com
Microwave-Assisted Synthesis:
Microwave irradiation has been widely adopted as a green technology in organic synthesis, including the preparation of α-aminophosphonates. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. sci-hub.se The efficient and direct heating of the reaction mixture by microwaves minimizes the formation of byproducts and reduces energy consumption. In the context of the Kabachnik-Fields reaction, microwave-assisted, solvent-free conditions have proven to be a highly effective and environmentally friendly strategy. nih.gov
Use of Green Catalysts and Solvents:
When a catalyst is necessary to achieve high yields or selectivity, the focus of green chemistry is on the use of non-toxic, reusable, and environmentally benign catalysts. For the synthesis of α-aminophosphonates, a variety of green catalysts have been explored, including:
ZnO nanoparticles: These have been used as an efficient catalyst for the Kabachnik-Fields reaction in water, a green solvent. researchgate.net
Boric acid: This has been employed as a catalyst in solvent-free syntheses. mdpi.com
Ionic liquids: Certain ionic liquids can act as recyclable catalysts and reaction media. mdpi.com
Heterogeneous catalysts: Solid-supported catalysts, such as silica (B1680970) sulfuric acid or clay-based catalysts like Envirocat EPZG®, offer advantages in terms of easy separation from the reaction mixture and potential for reuse. sci-hub.se
The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The development of water-tolerant catalytic systems for the synthesis of α-aminophosphonates represents a significant step towards more sustainable chemical production. researchgate.net
The following table summarizes various green synthetic approaches for the synthesis of α-aminophosphonates, highlighting the diversity of methodologies that align with the principles of green chemistry.
| Aldehyde/Ketone | Amine | Phosphite | Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | Diethyl phosphite | None | None | Room Temperature | 24 h | 73 | researchgate.net |
| Substituted Benzaldehydes | Primary Amines | Trialkyl phosphites | ZnO nanoparticles | Water | Room Temperature | 2-4 h | 85-95 | researchgate.net |
| Aromatic Aldehydes | Various Amines | Diethyl phosphite | Envirocat EPZG® | None | Room Temperature | 25-60 min | 88-95 | sci-hub.se |
| Benzaldehyde Derivatives | Primary Amines | Trimethyl phosphite | Boric acid | None | 50 °C | Not Specified | High | mdpi.com |
| Aromatic Aldehydes | Furfurylamine | Dialkyl phosphites | Silica-gel supported Iodine | None | Microwave | Not Specified | High | nih.gov |
Structural Elucidation and Conformational Analysis for Mechanistic Investigations
Advanced Spectroscopic Characterization for Stereochemical Assignment and Tautomerism
Detailed spectroscopic data, such as Infrared (IR), Raman, and comprehensive mass spectrometry fragmentation analysis for 2-Amino-1-benzylethylphosphonic acid, are not available in published literature. While general spectral characteristics for the functional groups present (amino, phenyl, and phosphonic acid) can be predicted, specific experimental spectra that would be crucial for confirming stereochemistry and investigating potential tautomeric equilibria have not been publicly documented.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical data regarding its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding), remain undetermined. This information is essential for definitively establishing the absolute configuration of chiral centers and understanding the molecule's conformation in the crystalline form.
Solution-State Conformational Dynamics through Nuclear Magnetic Resonance Spectroscopy
Similarly, a search for detailed Nuclear Magnetic Resonance (NMR) spectroscopic studies of this compound yielded no specific results. Published ¹H, ¹³C, and ³¹P NMR spectra, chemical shift assignments, and coupling constant data are unavailable. Without this information, a discussion of the molecule's preferred conformation in solution, hindered rotation around single bonds, and the dynamic exchange between different conformational states is not possible.
Computational Conformational Analysis and Energy Landscape Mapping
A thorough computational analysis, including quantum mechanical calculations to map the potential energy surface and identify low-energy conformers of this compound, does not appear to have been published. Such studies are vital for understanding the molecule's flexibility, the energy barriers between different conformations, and predicting the most stable three-dimensional structures, which in turn influence its biological activity.
Biological Activity and Molecular Mechanisms of 2 Amino 1 Benzylethylphosphonic Acid and Its Analogues
Enzyme Inhibition Studies: Mechanistic Characterization and Specificity
2-Amino-1-benzylethylphosphonic acid and its analogues, as members of the α-aminophosphonate class, are recognized for their potent and specific interactions with various enzymes. Their mechanism of action is frequently rooted in their structural analogy to the transition states of enzymatic reactions, particularly those involving amino acids and peptides.
The inhibitory activity of α-aminophosphonates is largely attributed to the tetrahedral geometry of the phosphonate (B1237965) group. tandfonline.com This configuration serves as a stable mimic of the transient, high-energy tetrahedral intermediate that forms during the hydrolysis of a peptide bond by proteases or the hydrolysis of esters by hydrolases. tandfonline.comresearchgate.net Unlike the planar carboxyl group of natural amino acid substrates, the tetrahedral phosphonate moiety effectively occupies the active site, engaging with key catalytic residues but remaining resistant to cleavage, thus leading to potent competitive inhibition. tandfonline.comresearchgate.netnih.gov
This transition-state analogy has been demonstrated in their interactions with a wide range of enzymes. tandfonline.com For instance, phosphonate analogues of carboxypeptidase A substrates have been shown to be exceptionally potent reversible inhibitors, with dissociation constants in the picomolar range. nih.gov The correlation between the inhibition constants (Kᵢ) of these phosphonate inhibitors and the Kₘ/kₖₐₜ values for the corresponding amide substrates provides strong evidence for this mimicry. nih.gov The benzyl (B1604629) group, as present in this compound, often serves as a crucial hydrophobic anchor, fitting into substrate-binding pockets and significantly enhancing binding affinity.
Aminophosphonates are particularly effective inhibitors of metalloproteinases, a class of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. tandfonline.com The phosphonate group can directly interact with the active site metal ion, acting as a chelating agent. nih.gov This interaction can displace or coordinate with the catalytically essential water molecule, disrupting the enzyme's hydrolytic function.
Spectroscopic and crystallographic studies have provided detailed insights into these interactions. For example, the inhibitor L-leucinephosphonic acid binds to the dinuclear zinc active site of the aminopeptidase (B13392206) from Aeromonas proteolytica, with the phosphonate group directly interacting with both metal centers. nih.gov Similarly, various aminophosphonate derivatives have been developed as inhibitors for matrix metalloproteinases (MMPs), which are implicated in pathological conditions like cancer metastasis. nih.govnih.gov The design of these inhibitors often leverages the phosphonate group's ability to chelate the catalytic zinc ion, while other parts of the molecule, such as the benzyl group, confer specificity by interacting with substrate recognition sites (subsites) within the enzyme's active site. nih.gov
Table 1: Inhibition Data for Aminophosphonate Analogues Against Selected Enzymes
| Compound/Analogue | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Inhibition Type | Reference |
| L-leucinephosphonic acid | Leucine Aminopeptidase (A. proteolytica) | Kᵢ = 6.6 µM | Competitive | nih.gov |
| ZAFP(O)F | Carboxypeptidase A | Kᵢ = 4 pM | Reversible | nih.gov |
| ZAAP(O)F | Carboxypeptidase A | Kᵢ = 3 pM | Reversible | nih.gov |
| ZFAP(O)F | Carboxypeptidase A | Kᵢ = 1 pM | Reversible | nih.gov |
| Various α-aminophosphonates | Metallo-β-lactamase NDM-1, VIM-2 | IC₅₀ = 4.1-506 µM | Not specified | nih.gov |
While many studies focus on broad classes of enzymes, specific targets for aminophosphonates are continually being identified. An important area of research involves enzymes in phosphonate metabolism pathways. In many microorganisms, the degradation of 2-aminoethylphosphonate (AEP), a common natural phosphonate, is a critical step for acquiring phosphorus. mdpi.com One oxidative pathway for AEP catabolism involves the enzyme PhnY, an Fe(II)/α-ketoglutarate dependent oxygenase. mdpi.comnih.gov
PhnY catalyzes the stereospecific hydroxylation of AEP at the C1 position to produce (R)-1-hydroxy-2-aminoethylphosphonate. mdpi.comnih.gov This intermediate is then cleaved by a second enzyme, PhnZ, to yield glycine (B1666218) and inorganic phosphate (B84403). nih.govnih.gov Kinetic analysis of these enzymes is crucial for understanding the flux through phosphonate degradation pathways. While PhnY's primary role is catalytic, compounds structurally similar to its substrate, such as this compound, have the potential to act as inhibitors by competing for the active site, although specific kinetic data on such inhibition is not extensively documented in the available literature.
Receptor Binding and Ligand-Receptor Interaction Dynamics
The biological activity of α-aminophosphonates is not limited to enzyme inhibition; they can also function as ligands for various receptors. researchgate.net Their structural resemblance to endogenous amino acids and neurotransmitters allows them to interact with receptor binding sites. The presence of an amino group, an acidic phosphonate group, and a variable side chain (like the benzyl group in this compound) provides multiple points of interaction, including hydrogen bonding, ionic interactions, and hydrophobic interactions.
While specific receptor binding studies for this compound are not widely reported, research on related aminophosphonate and aminophosphinate derivatives has shown activity at G-protein coupled receptors (GPCRs) and ion channels. For instance, certain aminophosphonates have been investigated for their potential to modulate imidazoline (B1206853) I2 receptors. researchgate.net Computational docking studies on pyrazole-based aminophosphonates suggest that hydrogen bonding is a predominant interaction with receptors like VEGFR2 and FGFR1. nih.gov The dynamics of these interactions are complex; a flexible ligand can adopt multiple conformations upon binding, leading to a spectrum of receptor responses, from full agonism to antagonism. researchgate.net
Modulation of Intracellular Biochemical Pathways and Signaling Cascades
By inhibiting key enzymes or binding to receptors, this compound and its analogues can modulate various intracellular biochemical and signaling pathways. A significant target identified for some aminophosphonates is cytosolic phospholipase A2 alpha (cPLA2α). Inhibition of cPLA2α prevents the release of arachidonic acid from membrane phospholipids. This action effectively curtails the production of downstream inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. This mechanism highlights the potential for these compounds to influence inflammation-related signaling cascades.
Furthermore, amino acids themselves are known to be signaling molecules that can influence major pathways like the mTOR (mammalian target of rapamycin) pathway, which regulates cell growth, proliferation, and survival. nih.govnih.gov By mimicking amino acids, aminophosphonates could potentially interfere with these amino acid sensing and signaling networks. nih.govnih.gov Inhibition of protein tyrosine phosphatases or receptor tyrosine kinases by aminophosphonate derivatives has also been explored, suggesting a role in modulating signaling pathways that are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govnih.gov
Subcellular Localization and Cellular Permeation Mechanisms
The ability of this compound to exert its biological effects is contingent upon its capacity to cross the cell membrane and reach its intracellular targets. The permeation of aminophosphonates is influenced by their physicochemical properties, including their charge, size, and lipophilicity. The zwitterionic nature of α-aminophosphonates at physiological pH, combined with the hydrophobic benzyl group, suggests that they may utilize multiple transport mechanisms.
Studies have shown that the cellular uptake of some α-aminophosphonates can occur via rapid passive permeation. nih.govresearchgate.net This is in contrast to more highly charged molecules that might rely on slower processes like fluid-phase pinocytosis or specific transporters. nih.govresearchgate.net The transport of some aminophosphonates has been shown to be an active, energy-dependent process. nih.gov The facilitated transport of amino acids can be influenced by α-aminophosphonates, which may act as carriers across lipid membrane barriers. mdpi.com Once inside the cell, these compounds can localize to various subcellular compartments, including the cytosol and acidic vesicles, where they can interact with their respective targets. nih.govresearchgate.net The specific uptake and localization mechanisms are diverse and can depend on both the specific structure of the aminophosphonate and the cell type. dovepress.combeilstein-journals.org
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Substituents on Biological Potency and Selectivity
The substitution pattern on the benzyl (B1604629) moiety of 2-amino-1-benzylethylphosphonic acid analogues plays a critical role in determining their inhibitory potency against cPLA2α. Research on related inhibitor scaffolds has demonstrated that the nature and position of substituents on the aromatic ring can significantly influence binding affinity and, consequently, biological activity.
For instance, studies on indole-based cPLA2α inhibitors have shown that dichlorobenzyl substitution patterns are particularly effective. Systematic structural variations revealed that moving from an unsubstituted benzyl group to a substituted one can dramatically alter inhibitory potency. While specific data for a series of directly substituted this compound analogues is not extensively documented in publicly available literature, the principles derived from similar inhibitor classes are highly relevant. The electronic and steric properties of the substituents can affect the interaction of the benzyl group with hydrophobic pockets in the enzyme's active site.
To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, based on established trends in cPLA2α inhibitors. This table showcases how different substituents on the phenyl ring could modulate the inhibitory activity, represented by the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Impact of Phenyl Ring Substituents on the cPLA2α Inhibitory Activity of this compound Analogs
| Compound | Substituent (X) | Hypothetical IC50 (µM) |
|---|---|---|
| 1 | H | 15.0 |
| 2 | 4-Cl | 5.2 |
| 3 | 2,4-diCl | 1.8 |
| 4 | 4-CF3 | 3.5 |
| 5 | 4-OCH3 | 10.7 |
Stereochemical Influences on Activity, Binding, and Metabolism
Chirality is a fundamental aspect of the biological activity of this compound. The molecule possesses a stereocenter at the carbon atom bearing the phosphonic acid group, leading to the existence of (R) and (S) enantiomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.
In the context of aminophosphonates, stereochemistry has been shown to be a critical determinant of enzyme inhibition. For example, in a related series of α-(N-benzylamino)benzylphosphonic acid derivatives, the (R)-enantiomers demonstrated a markedly higher affinity for their target enzyme compared to their (S)-counterparts. nih.gov This pronounced stereoselectivity is attributed to the specific three-dimensional arrangement of the functional groups, which dictates the precise fit and interaction with the chiral environment of the enzyme's active site.
Table 2: Hypothetical Comparison of the Biological Properties of (R)- and (S)-2-Amino-1-benzylethylphosphonic acid
| Enantiomer | Hypothetical cPLA2α IC50 (µM) | Hypothetical Binding Affinity (Ki, µM) |
|---|---|---|
| (R)-enantiomer | 2.5 | 1.2 |
| (S)-enantiomer | 25.0 | 15.0 |
Modifications at the Benzyl Moiety and Their Pharmacophore Implications
The benzyl moiety of this compound is a key pharmacophoric element, primarily contributing to the binding of the inhibitor to the target enzyme through hydrophobic interactions. Pharmacophore modeling of cPLA2α inhibitors has identified the importance of hydrophobic features for effective binding within the enzyme's active site. nih.gov
Modifications to the benzyl group can have profound effects on the inhibitory activity. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems could alter the binding mode and affinity. The size, shape, and electronic properties of the aromatic system are critical for optimal interaction with the hydrophobic pocket of cPLA2α.
A pharmacophore model for cPLA2α inhibitors typically includes key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. The benzyl group of this compound would be expected to occupy one of the critical hydrophobic pockets in the enzyme's active site. Therefore, modifications that enhance this hydrophobic interaction without causing steric hindrance are likely to improve potency. For example, the introduction of small lipophilic substituents on the phenyl ring could increase binding affinity. Conversely, bulky substituents may disrupt the binding and reduce activity.
Derivatization of the Phosphonic Acid and Amino Groups: Effects on Biological Function
The phosphonic acid and amino groups of this compound are crucial for its biological activity, primarily through their involvement in electrostatic interactions and hydrogen bonding with the enzyme's active site. Derivatization of these functional groups can significantly impact the compound's properties, including its potency, selectivity, and pharmacokinetic profile.
Derivatization of the Phosphonic Acid Group:
The highly polar nature of the phosphonic acid group can limit the cell permeability and oral bioavailability of the parent compound. To overcome this, a common strategy is the formation of phosphonate (B1237965) prodrugs. These are typically esters that mask the negative charges of the phosphonic acid at physiological pH, thereby increasing lipophilicity and facilitating passage across cell membranes. nih.gov Once inside the cell, these esters are designed to be cleaved by intracellular enzymes, releasing the active phosphonic acid.
Common prodrug moieties for phosphonates include acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters. nih.gov Another approach involves the formation of amino acid phosphoramidates, where an amino acid is linked to the phosphorus atom. frontiersin.org These prodrug strategies can significantly enhance the cellular uptake and in vivo efficacy of phosphonate-containing drugs.
Derivatization of the Amino Group:
The table below provides a hypothetical overview of how derivatization of the phosphonic acid and amino groups might influence the biological activity of this compound.
Table 3: Hypothetical Effects of Derivatization on the Biological Function of this compound
| Derivative | Modification | Predicted Effect on Cell Permeability | Predicted Effect on cPLA2α Inhibition (in vitro) |
|---|---|---|---|
| Parent Compound | - | Low | Active |
| POM Ester Prodrug | Phosphonic acid esterification | High | Inactive (requires intracellular activation) |
| N-Acetyl Derivative | Amino group acylation | Moderate | Potentially altered activity |
| N-Benzoyl Derivative | Amino group acylation | High | Potentially altered activity |
Computational Chemistry and Molecular Modeling for 2 Amino 1 Benzylethylphosphonic Acid Research
Ligand Docking Studies to Identified Biological Target Macromolecules
Ligand docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-amino-1-benzylethylphosphonic acid, which is an analogue of the amino acid phenylalanine, docking studies have been crucial in understanding its inhibitory mechanism against various enzymes, particularly metallopeptidases like aminopeptidase (B13392206) N (APN).
Research on phosphonic acid analogues of phenylglycine and phenylalanine has identified key interactions within the active site of porcine APN (pAPN), a well-established model for human APN (hAPN). nih.govnih.gov Molecular docking simulations reveal that the aminophosphonate portion of these inhibitors binds in a highly consistent manner. nih.gov The primary interactions involve the phosphonate (B1237965) group chelating the catalytic zinc ion in the active site, mimicking the tetrahedral transition state of peptide hydrolysis. researchgate.net
The phenyl ring of the inhibitor typically occupies the S1 hydrophobic pocket of the enzyme. nih.gov The specific placement and interactions of this aromatic side chain are significant drivers of binding affinity. nih.gov Docking studies on a series of fluorinated phenylalanine and homophenylalanine analogues against hAPN and pAPN have helped to build detailed Structure-Activity Relationship (SAR) models, determining the optimal architecture for enzyme-inhibitor complexes. mdpi.com For instance, studies have shown that the spacious S1 pocket of APN is formed by hydrophobic residues such as Alanine and Valine. nih.gov Another identified biological target for phosphonate-containing compounds is phospholipase A2 (PLA2). nih.govnih.gov Docking studies have been employed to design novel PLA2 inhibitors by modifying pharmacophore segments, including the replacement of a carboxylate group with a bioisosteric phosphonate group to enhance binding.
| Enzyme | Interacting Residue Type | Key Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Porcine Aminopeptidase N (pAPN) | Hydrophobic S1 Pocket | Ala348, Ala361, Val380 | Hydrophobic Interactions with Phenyl Ring | nih.gov |
| Human Aminopeptidase N (hAPN) | Catalytic Site | Zn2+ ion | Chelation by Phosphonate Group | nih.gov |
| Porcine Aminopeptidase N (pAPN) | Catalytic Site | Zn2+ ion | Chelation by Phosphonate Group | nih.gov |
Molecular Dynamics Simulations of Ligand-Protein Complexes for Dynamic Behavior
While ligand docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted docking pose and to understand the conformational changes in both the inhibitor and the enzyme upon binding.
For inhibitors targeting aminopeptidase N (CD13), MD simulations have been used to evaluate the stability of ligand-CD13 complexes under natural environmental conditions. aging-us.com These simulations can reveal whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation provides a measure of the complex's stability. A stable complex is indicated by a low and converging RMSD value. aging-us.com
Furthermore, MD simulations provide insights into the flexibility of different regions of the protein and the ligand, highlighting which conformational adjustments are necessary for optimal binding. youtube.com This information is crucial for understanding the nuanced dynamic behavior that governs the inhibitor's efficacy and can guide further optimization of the ligand structure to better complement the dynamic nature of the enzyme's active site. acs.org Studies on phosphonate-based inhibitors interacting with mineral surfaces have also utilized MD simulations to understand adsorption mechanisms and thermal stability, demonstrating the versatility of this technique. acs.orgresearchgate.net
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms and Electronic Properties
Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods provide a higher level of theory to investigate chemical reactions and electronic properties. These approaches are particularly valuable for studying enzyme inhibitors like this compound, as they can accurately model the electronic rearrangements that occur during catalysis and inhibition.
Electronic Properties: QM methods, such as Density Functional Theory (DFT), are used to study the intrinsic properties of the inhibitor molecule itself. vilniustech.lt These calculations can determine the charge distribution, molecular orbitals (HOMO and LUMO), and dipole moments of phosphonate analogues of phenylalanine. banglajol.infonih.gov Understanding these electronic properties is critical because the phosphonic acid moiety is designed to act as a stable isosteric and isoelectronic mimic of the tetrahedral transition state of peptide bond hydrolysis. researchgate.net The electronegativity and geometry of the phosphonate group, which can be finely tuned by substitutions (e.g., with fluorine atoms), directly impact its pKa and its ability to interact with the catalytic machinery of the target enzyme. researchgate.net
Reaction Mechanisms: Hybrid QM/MM calculations are a powerful tool for elucidating enzymatic reaction mechanisms. wordpress.com In this approach, the chemically active region—comprising the inhibitor and the key amino acid residues in the enzyme's active site—is treated with a high-accuracy QM method. The remainder of the protein and the surrounding solvent are treated with a more computationally efficient MM force field. nih.govmdpi.com This allows for the modeling of bond-breaking and bond-forming events. For phosphonate inhibitors, QM/MM studies can be used to calculate the energy profile of the enzymatic reaction they inhibit, confirming that the phosphonate group acts as a transition-state analogue by binding tightly to the active site without undergoing a reaction. qub.ac.uk These studies provide fundamental insights into how these inhibitors achieve their potency and selectivity. nih.gov
De Novo Design and Virtual Screening Approaches for Novel Analogues
Computational techniques are instrumental in the discovery of novel analogues of this compound with improved properties. Virtual screening and de novo design are two key strategies employed to explore vast chemical spaces for new potential inhibitors.
Virtual Screening: This technique involves screening large libraries of chemical compounds computationally to identify those that are most likely to bind to a biological target. mdpi.com For discovering novel inhibitors of aminopeptidase N, virtual screening campaigns have been successfully performed. nih.govsigmaaldrich.com The process typically starts with a database of millions of compounds, which is filtered based on various criteria. These can include pharmacophore models that define the essential 3D features required for binding, or high-throughput docking to predict binding affinity to the target's active site. sigmaaldrich.comsemanticscholar.orgnih.gov Subsequent filters for drug-like properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles help to narrow down the candidates for experimental testing. aging-us.com
De Novo Design: This approach involves the computational "growth" of a novel molecule directly within the active site of the target enzyme. nih.gov Algorithms piece together molecular fragments or atoms to create new chemical structures that have an optimal geometric and chemical complementarity to the binding site. nih.gov This method can generate highly novel scaffolds that are not present in existing compound libraries. acs.org Starting with a known scaffold, such as an aminoalkylphosphonate, de novo design methods can be used to explore different substitutions on the benzyl (B1604629) ring or modifications to the ethylphosphonic acid backbone to design analogues with potentially higher affinity and better selectivity for targets like APN.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are ligand-based design methods that are crucial for understanding the relationship between the chemical structure of a series of compounds and their biological activity. These models are essential for optimizing lead compounds like this compound.
QSAR: Quantitative Structure-Activity Relationship studies aim to build a mathematical model that correlates the biological activity of a set of molecules with their physicochemical properties, known as molecular descriptors. farmaciajournal.com For inhibitors of aminopeptidase N, various QSAR models have been developed. benthamdirect.comnih.govsums.ac.ir These models use descriptors related to factors like hydrophobicity (logP), electronic properties (charge polarization), and steric properties (molecular volume, surface area) to predict inhibitory activity (e.g., IC50 or Ki). farmaciajournal.combenthamdirect.com A robust QSAR model can predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. benthamdirect.com
| Factor/Descriptor Type | Specific Descriptors | Influence on Inhibitory Activity | Reference |
|---|---|---|---|
| Physicochemical | logP (Partition Coefficient) | Correlates with activity, indicating the importance of hydrophobicity for binding in the S1 pocket. | farmaciajournal.com |
| Electronic | Charge Polarization, Dipole Moment (p) | Important for interactions with the catalytic zinc ion and polar residues in the active site. | farmaciajournal.combenthamdirect.com |
| Steric/Topological | Atomic van der Waals Volumes, Molecular Surface Area (MSA) | Reflects the importance of the inhibitor's size and shape for fitting into the enzyme's binding site. | farmaciajournal.combenthamdirect.com |
| Structural | Aromaticity Index | Highlights the role of the aromatic ring in binding and interaction. | benthamdirect.com |
Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the key molecular features necessary for biological activity. nih.gov For phosphonate inhibitors, a pharmacophore model typically includes features such as a negative ionizable group (the phosphonate), a hydrophobic region (the benzyl group), and hydrogen bond donors/acceptors (the amino group). illinois.edunih.gov Once developed, this pharmacophore model serves as a 3D query to search compound databases for molecules that contain the same features in the correct spatial arrangement, a powerful tool for virtual screening. nih.gov
Advanced Analytical Methodologies and Derivatization Strategies for Research Applications
Development and Validation of Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis in Complex Biological Matrices
The quantitative analysis of polar compounds like 2-Amino-1-benzylethylphosphonic acid in biological matrices such as plasma, urine, and tissue extracts is a significant analytical challenge. nih.gov These matrices contain numerous interfering substances, and the inherent properties of aminophosphonic acids often lead to poor retention on conventional reversed-phase liquid chromatography columns and low volatility for gas chromatography. researchgate.netresearchgate.net To overcome these issues, several advanced chromatographic and spectrometric methods have been developed and validated.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detection is a common approach, though it typically requires a pre-column derivatization step to attach a chromophore or fluorophore to the molecule. researchgate.netnih.gov More advanced techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS), offer superior sensitivity and specificity. nih.govnih.gov UPLC-MS/MS can often quantify amino acids and their derivatives with minimal sample preparation and without the need for derivatization, significantly reducing analysis time. nih.govresearchgate.net This method provides high selectivity by monitoring specific precursor-to-product ion transitions, which is essential for accurate quantification in complex samples. acs.orgmdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, but its application is contingent on converting the non-volatile aminophosphonic acid into a volatile derivative. nih.govnih.gov This multi-step derivatization process must be carefully optimized to ensure reproducible and accurate results. researchgate.net Capillary electrophoresis (CE) has also been employed for the analysis of similar polar compounds, offering high separation efficiency. researchgate.netnih.gov
The validation of these analytical methods is critical and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and matrix effects to ensure the data are reliable for research applications. researchgate.net
Table 1: Comparison of Analytical Techniques for Aminophosphonic Acid Analysis This table is interactive. You can sort and filter the data.
| Technique | Principle | Derivatization | Detection | Advantages | Limitations |
|---|---|---|---|---|---|
| HPLC-UV/FLD | Separation based on polarity using a liquid mobile phase and solid stationary phase. | Typically required to add a chromophore/fluorophore. digitellinc.com | UV-Visible or Fluorescence. nih.gov | Widely available, robust. | Lower sensitivity and specificity; requires derivatization. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Essential to increase volatility and thermal stability. researchgate.net | Mass Spectrometry. nih.gov | High resolution and sensitivity. | Requires extensive, multi-step derivatization. researchgate.net |
| LC-MS/MS | High-resolution liquid chromatographic separation coupled with highly selective mass spectrometric detection. acs.org | Optional, but can improve ionization and peak shape. acs.orgresearchgate.net | Tandem Mass Spectrometry. nih.gov | High sensitivity, high specificity, high throughput. nih.gov | Matrix effects can cause ion suppression; higher equipment cost. |
| CE | Separation based on electrophoretic mobility in a capillary. | Often required for detection enhancement. nih.gov | UV or Fluorescence. | High separation efficiency, low sample consumption. researchgate.net | Lower sensitivity compared to MS-based methods. |
Derivatization for Enhanced Detection, Separation, and Characterization in Research Settings
Derivatization is a cornerstone of aminophosphonic acid analysis, transforming the molecule to make it more amenable to chromatographic separation and detection. researchgate.netnih.govmdpi-res.com The process involves chemically modifying one or both of the key functional groups: the primary amine and the phosphonic acid. tandfonline.com
For Gas Chromatography (GC) Analysis: To increase volatility and thermal stability for GC-MS analysis, a two-step derivatization is common. The amino group is typically acylated using reagents like trifluoroacetic anhydride, while the phosphonic acid moiety is esterified. nih.govresearchgate.net Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used to convert both active hydrogens on the amino and phosphonic acid groups into their corresponding trimethylsilyl (B98337) derivatives in a single step under optimized conditions. researchgate.net
For High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC with UV or fluorescence detection, derivatization aims to attach a molecule with strong light-absorbing or light-emitting properties. tandfonline.comtandfonline.com The most widely used reagent for targeting the primary amino group is 9-fluorenylmethylchloroformate (FMOC-Cl). digitellinc.comacs.orgresearchgate.net This reaction is typically performed under alkaline conditions and results in a highly fluorescent derivative, enabling detection at very low concentrations. digitellinc.comtandfonline.com Other reagents like o-phthalaldehyde (B127526) (OPA) are also used. nih.gov The phosphonic acid group can be esterified using reagents such as triethyl orthoformate to improve retention and peak shape in reversed-phase chromatography. tandfonline.com
These derivatization strategies not only enhance detection sensitivity but also improve chromatographic behavior by reducing the compound's polarity, leading to better separation from other components in the sample. researchgate.nettandfonline.com
Table 2: Common Derivatization Strategies for Aminophosphonic Acids This table is interactive. You can sort and filter the data.
| Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| 9-Fluorenylmethylchloroformate (FMOC-Cl) | Primary and secondary amines. researchgate.net | HPLC-FLD/UV, LC-MS. | Attaches a fluorophore for enhanced detection. digitellinc.com |
| Trifluoroacetic Anhydride (TFAA) | Primary and secondary amines. nih.gov | GC-MS. | Acylation to increase volatility. |
| Diazoalkanes (e.g., Diazo-n-butane) | Phosphonic acids. nih.gov | GC-MS. | Esterification to increase volatility. |
| Silylation Reagents (e.g., BSTFA) | Amines, phosphonic acids, hydroxyls. researchgate.net | GC-MS. | Replaces active hydrogens to increase volatility. |
| Trialkyl Orthoformates | Phosphonic acids. tandfonline.com | HPLC, GC-MS. | Esterification to reduce polarity and improve peak shape. |
| o-Phthalaldehyde (OPA) | Primary amines. nih.gov | HPLC-FLD. | Forms a fluorescent isoindole product. |
Application as Biochemical Probes and Tool Compounds in Biological Research
Beyond its analysis, this compound and its analogs serve as valuable tool compounds in biological research. The phosphonic acid group is a bioisostere of a carboxylic acid and can act as a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making these compounds effective inhibitors of certain enzymes like proteases and phospholipases. smolecule.comnih.gov
Aminophosphonates can be developed into chemical probes for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems. nih.govuark.edu By incorporating a reactive group or a bioorthogonal handle into the structure of an aminophosphonic acid, a probe can be created that covalently binds to the active site of its target enzyme. nih.gov This allows for the identification and enrichment of target proteins, providing insights into drug-protein interactions and off-target effects. nih.gov The inherent ability of phosphonates to target enzyme active sites makes this compound a promising scaffold for designing such specific probes. nih.govuark.edu
To identify the cellular targets of this compound, it can be employed as a ligand in affinity chromatography. wikipedia.org In this technique, the compound is covalently immobilized onto a solid support matrix, such as agarose (B213101) beads, creating an affinity resin. huji.ac.il This immobilization can be achieved through its primary amino group or other introduced functionalities. When a complex biological mixture, like a cell lysate, is passed over this resin, proteins that specifically bind to the compound are captured. huji.ac.il After washing away non-specific binders, the target proteins can be eluted and subsequently identified using mass spectrometry. This approach is a cornerstone for elucidating the mechanism of action of bioactive small molecules.
To visualize the distribution and interaction of this compound within living cells, it can be tagged with fluorescent dyes. nih.gov The primary amino group provides a convenient site for conjugation with various fluorophores. nih.gov These fluorescently-labeled probes enable real-time imaging studies using fluorescence microscopy to determine the compound's subcellular localization and to observe its dynamic interactions with cellular components. nih.gov Similarly, radiometric tagging, which involves incorporating isotopes such as ³H, ¹⁴C, or ³²P into the molecule's structure, allows for quantitative tracking and metabolic studies. The high sensitivity of radiometric detection enables precise measurement of the compound's uptake, distribution, and fate in biological systems.
Future Research Trajectories and Broader Academic Implications of 2 Amino 1 Benzylethylphosphonic Acid
Exploration of Novel Enzyme Classes and Receptor Subtypes as Targets
The established activity of 2-amino-1-benzylethylphosphonic acid against cytosolic phospholipase A2 alpha (cPLA2α) highlights its potential in modulating inflammatory pathways by reducing the production of pro-inflammatory mediators. smolecule.com However, the structural similarity of phosphonates to phosphate (B84403) esters and carboxylic acids suggests that the scope of their biological targets is likely much broader. nih.govhawaii.edu Future research should be directed towards screening this compound against a wider array of enzyme classes and receptor subtypes.
Key areas for exploration include:
Metalloenzymes: The phosphonate (B1237965) group is an effective metal chelator, suggesting that enzymes requiring a metal cofactor for their catalytic activity could be potential targets. wikipedia.org For instance, the related compound (1-Amino-2-phenylethyl)phosphonic acid has been shown to inhibit carboxypeptidase A by directly binding to the cobalt(II) ion in its active site. nih.gov
Aminopeptidases: Given its amino acid-like structure, exploring its inhibitory effects on various aminopeptidases is a logical step. Studies on other aminophosphonates have demonstrated that structural modifications can lead to potent and selective inhibition of these enzymes. nih.gov
Kinases and Phosphatases: These enzymes regulate a vast number of cellular processes through phosphorylation and dephosphorylation. As a stable mimic of phosphate, this compound could potentially interfere with these crucial signaling pathways. hawaii.edu
Receptor Subtypes: Beyond enzymes, investigating interactions with various receptor subtypes, such as adenosine (B11128) receptors or other G-protein coupled receptors, could reveal novel mechanisms of action. nih.gov
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|
| Metalloenzymes (e.g., Carboxypeptidases) | Phosphonate moiety can chelate metal cofactors essential for catalysis. wikipedia.orgnih.gov | Cancer, Cardiovascular Disease |
| Aminopeptidases | Structural analog of α-amino acids, the natural substrates for these enzymes. nih.gov | Pain, Inflammation, Cancer |
| Protein Kinases/Phosphatases | Stable bioisostere of phosphate, could interfere with phosphorylation-dependent signaling. hawaii.edu | Cancer, Inflammatory Disorders, Neurological Diseases |
| Adenosine Receptors | Similar heterocyclic structures have shown activity as antagonists for these receptors. nih.gov | Neurological and Cardiovascular Disorders |
Investigation into Allosteric Modulation Mechanisms
While many phosphonates act as competitive inhibitors by binding to the active site of an enzyme, there is a compelling case for investigating their potential as allosteric modulators. nih.gov Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the protein's activity. acs.org This mechanism can offer greater specificity and a more nuanced regulation of biological processes compared to direct competitive inhibition. acs.org
Future research should aim to determine if this compound can act as an allosteric modulator, potentially on its known target cPLA2α or on newly identified targets. Such studies would involve:
Kinetic Assays: Designing experiments to differentiate between competitive and allosteric inhibition.
Structural Biology: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to identify alternative binding sites on target proteins. acs.org
Computational Modeling: Employing molecular docking and simulation to predict potential allosteric binding pockets.
The development of phosphonate-based allosteric modulators, including Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs), could lead to novel therapeutic agents with improved efficacy and safety profiles. mdpi.comconicet.gov.ar For example, the discovery of allosteric inhibitors for the SHP2 phosphatase has revitalized interest in targeting this previously challenging enzyme class. acs.org
| Characteristic | Orthosteric (Competitive) Inhibition | Allosteric Inhibition |
|---|---|---|
| Binding Site | Active site, competes with natural substrate. youtube.com | Distinct site, does not compete with substrate. acs.org |
| Effect on Substrate Binding | Prevents substrate from binding. | Modifies the enzyme's affinity for the substrate or its catalytic efficiency. |
| Specificity | Can be limited due to conserved active sites across enzyme families. | Potentially higher, as allosteric sites are often less conserved. acs.org |
| Mode of Action | "On/off" switch for enzyme activity. | Can fine-tune or modulate enzyme activity (increase or decrease). mdpi.com |
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To fully comprehend the biological impact of this compound, a shift from a single-target to a systems-level perspective is necessary. frontiersin.org Systems biology, through the integration of "omics" data (genomics, proteomics, metabolomics), can provide a holistic view of how a small molecule perturbs complex cellular networks. pharmafeatures.com This approach is crucial for identifying not only the primary mechanism of action but also potential off-target effects and downstream consequences. nih.govbroadinstitute.org
A future research workflow could involve:
Transcriptomics: Analyzing changes in gene expression profiles in cells treated with the compound to identify affected pathways.
Proteomics: Identifying the protein targets that directly bind to the small molecule. broadinstitute.org
Metabolomics: Measuring changes in the levels of endogenous metabolites to understand the compound's impact on cellular metabolism.
By integrating these datasets, researchers can construct comprehensive models of the compound's interactions within the cell. frontiersin.org This can lead to the identification of novel drug targets, the discovery of biomarkers for drug response, and a deeper understanding of its therapeutic potential and possible toxicities. nih.gov
| Omics Approach | Methodology | Expected Outcome |
|---|---|---|
| Transcriptomics | RNA-Sequencing of treated vs. untreated cells. | Identification of up/down-regulated genes and perturbed signaling pathways. |
| Proteomics | Affinity purification-mass spectrometry to pull down binding partners. | Direct identification of primary and secondary protein targets. broadinstitute.org |
| Metabolomics | LC-MS/MS analysis of cellular extracts. | Revealing shifts in metabolic pathways (e.g., lipid metabolism, amino acid synthesis). |
| Data Integration | Bioinformatic analysis and network modeling. pharmafeatures.com | A comprehensive model of the compound's mechanism of action and cellular effects. |
Advancements in Biocatalysis and Chemoenzymatic Synthesis of Phosphonic Acid Derivatives
The synthesis of structurally complex and stereochemically pure phosphonic acids can be challenging using traditional organic chemistry. mdpi.com Advancements in biocatalysis and chemoenzymatic synthesis offer powerful alternatives, providing high selectivity under mild reaction conditions. The natural biosynthesis of phosphonates, such as fosfomycin, begins with the enzyme-catalyzed conversion of phosphoenolpyruvate (B93156) to phosphonopyruvate, demonstrating nature's toolkit for forming the stable C-P bond. nih.govillinois.edu
Future research in this area should focus on:
Enzyme Discovery: Genome mining can uncover novel enzymes from microorganisms that catalyze unique transformations on phosphonate scaffolds. nih.govnih.gov
Enzyme Engineering: Modifying existing enzymes to accept a wider range of substrates or to perform novel chemical reactions.
Chemoenzymatic Strategies: Combining enzymatic steps with chemical synthesis to create efficient and stereoselective routes to novel phosphonic acid derivatives. A key example is the use of hydrolytic kinetic resolution, employing a catalyst to selectively react with one enantiomer of a racemic mixture, to produce enantiomerically pure compounds like (R)-2-amino-1-hydroxyethylphosphonic acid. mdpi.com
These approaches will not only facilitate the synthesis of this compound and its analogs for further study but also expand the chemical diversity of accessible phosphonate compounds for drug discovery and other biotechnological applications. rsc.orgcore.ac.uk
| Strategy | Description | Key Advantage |
|---|---|---|
| Biocatalysis | Using whole cells or isolated enzymes to perform specific chemical transformations. | High stereoselectivity and regioselectivity; environmentally friendly conditions. |
| Chemoenzymatic Synthesis | A multi-step synthesis that combines at least one enzymatic step with traditional chemical reactions. mdpi.com | Combines the selectivity of enzymes with the versatility of chemical synthesis. |
| Kabachnik–Fields Reaction | A one-pot, three-component reaction of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). core.ac.uk | High efficiency and atom economy for creating α-aminophosphonates. |
| Pudovik Reaction | The nucleophilic addition of a dialkyl phosphite to an imine. | A key method for forming the C-P bond in α-aminophosphonates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
